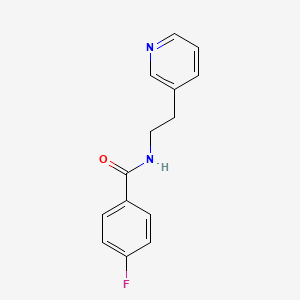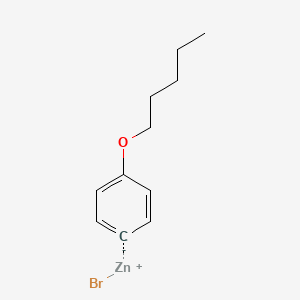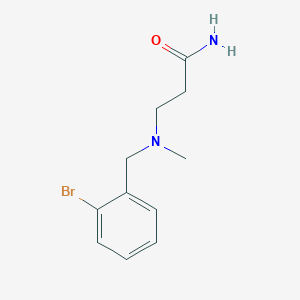
2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide typically involves the bromination of 5-methyl-1,3,4-thiadiazole followed by sulfonamide formation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as carbon tetrachloride or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of high-purity this compound .
化学反应分析
Types of Reactions
2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts such as palladium or copper complexes. The reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity.
Material Science: It is explored for its potential in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules, leading to the inhibition of key pathways involved in cell growth and survival .
相似化合物的比较
Similar Compounds
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 2-Bromo-5-ethyl-1,3,4-thiadiazole
- 2-Bromo-5-phenyl-1,3,4-thiadiazole
Uniqueness
2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide is unique due to the presence of both the brominated thiadiazole ring and the benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
分子式 |
C9H8BrN3O2S2 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC 名称 |
2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8BrN3O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,13) |
InChI 键 |
VTBOPXYWODVIED-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)








![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)

